molecular formula C8H4BrN3 B6271616 4-bromopyrazolo[1,5-a]pyridine-2-carbonitrile CAS No. 2092707-77-0

4-bromopyrazolo[1,5-a]pyridine-2-carbonitrile

Cat. No. B6271616
CAS RN: 2092707-77-0
M. Wt: 222
InChI Key:
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Description

4-Bromopyrazolo[1,5-a]pyridine-2-carbonitrile, or 4-BPPC, is a heterocyclic compound that has been studied extensively in the scientific community due to its potential applications in drug design, materials science, and other areas. 4-BPPC has been found to have a range of properties that make it an attractive candidate for research and development.

Scientific Research Applications

4-BPPC has a range of potential applications in scientific research. It has been used as a building block for the synthesis of other compounds, such as polymers and other heterocyclic compounds. It has also been studied for its potential use in drug design, as it has been found to possess anti-inflammatory and anti-bacterial properties. Additionally, 4-BPPC has been studied for its potential use in materials science, as it has been found to possess properties that could be useful in the development of new materials.

Mechanism of Action

The exact mechanism of action of 4-BPPC is not yet fully understood. However, it is believed that it acts as an inhibitor of enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is also believed to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-1beta (IL-1β).
Biochemical and Physiological Effects
4-BPPC has been found to possess a range of biochemical and physiological effects. It has been found to possess anti-inflammatory and anti-bacterial properties, as well as the potential to inhibit the production of pro-inflammatory cytokines. Additionally, 4-BPPC has been found to possess antioxidant properties, which could potentially be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

4-BPPC has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be synthesized in a variety of ways. Additionally, it has a range of potential applications in scientific research, including drug design, materials science, and other areas. However, 4-BPPC also has some limitations. For example, it is not yet fully understood how it exerts its effects, and further research is needed to determine this. Additionally, it is not yet known how safe it is for use in humans, and further research is needed to determine this.

Future Directions

There are several potential future directions for research into 4-BPPC. One potential direction is to further investigate its mechanism of action, in order to determine exactly how it exerts its effects. Additionally, further research is needed to determine its safety for use in humans. Additionally, further research is needed to determine the potential applications of 4-BPPC in drug design, materials science, and other areas. Finally, further research is needed to determine the potential therapeutic uses of 4-BPPC, as well as its potential side effects.

Synthesis Methods

4-BPPC can be synthesized in a variety of ways. One method involves the reaction of 4-bromopyrazole and ethyl cyanoacetate in the presence of a base, such as potassium carbonate. This reaction yields the desired compound in good yields. Other methods involve the use of other reagents and catalysts, such as dimethylformamide, sodium hydride, and palladium on carbon.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromopyrazolo[1,5-a]pyridine-2-carbonitrile involves the reaction of 4-bromo-1H-pyrazolo[3,4-b]pyridine with cyanogen bromide.", "Starting Materials": [ "4-bromo-1H-pyrazolo[3,4-b]pyridine", "Cyanogen bromide" ], "Reaction": [ "To a solution of 4-bromo-1H-pyrazolo[3,4-b]pyridine in a suitable solvent, add cyanogen bromide.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and filter the precipitated product.", "Wash the product with a suitable solvent and dry under vacuum to obtain 4-bromopyrazolo[1,5-a]pyridine-2-carbonitrile." ] }

CAS RN

2092707-77-0

Product Name

4-bromopyrazolo[1,5-a]pyridine-2-carbonitrile

Molecular Formula

C8H4BrN3

Molecular Weight

222

Purity

95

Origin of Product

United States

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